N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxymethyl group at the 5-position and an acetamide side chain modified with a 6-phenyl-1,2,4-triazinylsulfanyl moiety. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and capacity for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S2/c27-17(13-29-19-21-11-16(23-25-19)14-7-3-1-4-8-14)22-20-26-24-18(30-20)12-28-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYSICCRGZVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NN=C(S3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Introduction of Phenoxymethyl Group: The phenoxymethyl group is introduced through nucleophilic substitution reactions involving phenol derivatives.
Attachment of Triazinylsulfanyl Group: The triazinylsulfanyl group is attached via nucleophilic substitution reactions involving triazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxymethyl and triazinylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenol derivatives, triazine derivatives.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups .
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Phosphatase Epsilon Inhibition: The compound has been identified as a novel inhibitor of protein tyrosine phosphatase epsilon, which plays a central role in controlling the differentiation and function of osteoclasts.
Molecular Pathways: By inhibiting protein tyrosine phosphatase epsilon, the compound can modulate signaling pathways involved in bone resorption and osteoclast activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
Key Differences :
- 5-Substituents: The target compound’s phenoxymethyl group contrasts with simpler alkyl/arylthio groups in analogs (e.g., methylthio in 5f, benzylthio in 5h) . Phenoxymethyl may confer greater steric bulk and aromaticity, influencing receptor binding. N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) derivatives () replace phenoxymethyl with a halogenated aryl group, enhancing electron deficiency and possibly altering cytotoxicity profiles .
- Acetamide Side Chain: The triazinylsulfanyl group distinguishes the target from compounds with benzothiazole () or pyrazolone () side chains. Triazine’s nitrogen-rich structure may enhance interactions with enzymes like 5-LOX or kinases . In 7d (), a 2-fluorophenoxy substituent on the acetamide chain yielded potent cytotoxicity (IC50 = 1.8 µM against Caco-2), suggesting that electron-withdrawing groups improve anticancer activity .
Physicochemical Properties
- Lipophilicity: The phenoxymethyl group (logP ≈ 3.0–4.0 estimated) may increase logP vs. 5f (methylthio, logP ~2.5), enhancing blood-brain barrier penetration .
- Solubility : Polar triazinylsulfanyl groups could mitigate hydrophobicity, contrasting with 5h ’s benzylthio substituent, which reduces aqueous solubility .
Critical Analysis of Structural Advantages and Limitations
- Higher predicted metabolic stability than nitrofuran derivatives (), which are associated with carcinogenicity .
- Limitations :
Biological Activity
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. The structural features of this compound suggest a diverse range of pharmacological applications, particularly in anticancer and antimicrobial therapies. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by a thiadiazole ring and a triazine moiety, which are known for their biological activity. The synthesis typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole derivatives with triazine-based sulfanyl acetamides under controlled conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 5-(Phenoxymethyl)-1,3,4-thiadiazole and 6-phenyl-1,2,4-triazine derivatives.
- Reagents : Common reagents include bases (e.g., triethylamine) and solvents (e.g., ethanol).
- Conditions : The reaction is usually conducted at room temperature with stirring until complete conversion is achieved.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A series of related compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. In particular, compounds with substitutions on the thiadiazole ring showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Cell cycle arrest |
| 5k | HeLa | 0.95 | VEGFR-2 inhibition |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- The compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 100 to 400 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| E. coli | 200 |
The presence of electron-withdrawing groups on the phenoxy or thiadiazole rings enhanced the antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiadiazole Ring : Acts as a pharmacophore contributing to anticancer and antimicrobial activities.
- Phenoxy Group : Enhances lipophilicity and facilitates interaction with biological targets.
- Triazine Moiety : Provides additional binding interactions that may increase potency.
Research indicates that modifications to these functional groups can lead to improved biological activities .
Case Study 1: Anticancer Activity Evaluation
In a study assessing various thiadiazole derivatives for anticancer effects, this compound was found to significantly inhibit cell proliferation in several cancer types. The study utilized both in vitro assays and in vivo models to confirm these findings.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. Results indicated effective inhibition against resistant strains of bacteria with MIC values comparable to established antibiotics.
Q & A
Q. What are the critical steps in synthesizing N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves:
Thiadiazole ring formation : Starting with phenoxymethyl-substituted precursors, cyclization using thiourea derivatives under acidic conditions (e.g., H₂SO₄) .
Sulfanyl linkage introduction : Coupling the thiadiazole intermediate with a triazine-bearing thiol via nucleophilic substitution, requiring inert solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
Acetamide functionalization : Final acylation using chloroacetamide derivatives under controlled pH (7–8) to avoid side reactions .
Q. Optimization Parameters :
- Temperature : 60–80°C for cyclization; room temperature for coupling .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalysts : Zeolite (Y-H) or pyridine improves yield in acylation steps .
Q. Table 1. Synthesis Yield Under Varied Conditions
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | H₂O/EtOH | 80 | 65 |
| 2 | DMF | RT | 78 |
| 3 | DCM | 40 | 82 |
Q. Which analytical techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for acetamide NH protons at δ 10.2–10.8 ppm and thiadiazole C-H at δ 7.8–8.2 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at δ 165–170 ppm and triazine C=N at δ 150–155 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Purity assessment using C18 columns (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
- Structural modifications : Minor substituent changes (e.g., phenoxymethyl vs. propargyl groups) alter target binding .
Q. Methodological Recommendations :
- Standardized assays : Use NIH/WHO-recommended protocols (e.g., CLSI for antimicrobial tests) .
- Dose-response studies : Compare IC₅₀ values across multiple models to identify selective activity .
Q. Table 2. Bioactivity Comparison Across Studies
| Study | Target (IC₅₀, μM) | Assay Model |
|---|---|---|
| A | E. coli (12.5) | Microdilution |
| B | MCF-7 (8.2) | MTT assay |
Q. What strategies are effective for improving the compound’s metabolic stability without compromising bioactivity?
Answer:
- Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., esters) .
- Isosteric replacement : Substitute the triazine ring with pyrimidine to enhance resistance to hepatic CYP450 oxidation .
- Formulation : Use nanoencapsulation (liposomes) to prolong half-life in pharmacokinetic studies .
Q. Validation Metrics :
- In vitro stability : Monitor degradation in liver microsomes (t₁/₂ > 2 hrs) .
- In vivo PK : AUC₀–24h ≥ 500 ng·h/mL in rodent models .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer: Key SAR Insights:
- Thiadiazole modifications : Electron-withdrawing groups (e.g., -NO₂) at position 5 improve antimicrobial activity .
- Triazine substitutions : Bulky aryl groups (e.g., naphthyl) enhance DNA intercalation in anticancer assays .
Q. Computational Tools :
- Molecular docking : Identify binding poses with TopoII or DHFR enzymes (Glide/SP scoring) .
- QSAR models : Use Hammett constants (σ) to predict substituent effects on logP and IC₅₀ .
Q. Table 3. SAR Trends for Key Derivatives
| Derivative | R Group | IC₅₀ (μM) | logP |
|---|---|---|---|
| 1 | -OCH₃ | 10.2 | 2.1 |
| 2 | -CF₃ | 6.8 | 3.4 |
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution (e.g., brain penetration) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Combination therapy : Pair with CYP inhibitors (e.g., ketoconazole) to boost plasma concentrations .
Q. How can researchers validate the compound’s mechanism of action when target proteins are unknown?
Answer:
- Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down binding proteins .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance (e.g., TOP1 mutations) .
- Pathway analysis : RNA-seq to detect upregulated apoptosis markers (e.g., caspase-3) .
Q. Data Contradiction Analysis Framework
| Factor | Resolution Strategy |
|---|---|
| Varied assay conditions | Harmonize protocols (ISO standards) |
| Structural impurities | Repurify via column chromatography |
| Species-specific metabolism | Use humanized liver models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
